Product packaging for 6-(aminomethyl)-2H-chromen-2-one(Cat. No.:)

6-(aminomethyl)-2H-chromen-2-one

Cat. No.: B10845027
M. Wt: 175.18 g/mol
InChI Key: MXXNUQUOHJMQEU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2H-chromen-2-one is a functionalized coumarin derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The aminomethyl group at the 6-position provides a reactive handle for further chemical modification, enabling the construction of more complex molecules. Based on studies of similar structures, such compounds are frequently used as key precursors in the synthesis of potential carbonic anhydrase inhibitors and for the development of various heterocyclic compounds with investigated biological profiles . Coumarin cores are known for their significant photophysical properties, making them valuable in the development of fluorescent probes, sensors, and optoelectronic materials . Researchers utilize this scaffold to create derivatives for probing enzyme activity, cellular imaging, and studying solvatochromic effects due to their charge transfer characteristics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B10845027 6-(aminomethyl)-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-(aminomethyl)chromen-2-one

InChI

InChI=1S/C10H9NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6,11H2

InChI Key

MXXNUQUOHJMQEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CN

Origin of Product

United States

Synthetic Methodologies for 6 Aminomethyl 2h Chromen 2 One and Analogues

Precursor Synthesis Strategies

A common and effective strategy for the synthesis of 6-(aminomethyl)-2H-chromen-2-one involves the preparation of suitable precursors that can be readily converted to the target molecule. Two primary precursor types are of significant interest: 6-amino-2H-chromen-2-one intermediates and halogenated chromen-2-one derivatives.

Synthesis of 6-Amino-2H-chromen-2-one Intermediates

The synthesis of 6-amino-2H-chromen-2-one is a crucial step, as the amino group can be further elaborated to the desired aminomethyl functionality. The most prevalent method for introducing an amino group at the 6-position of the coumarin (B35378) ring is through the nitration of the parent 2H-chromen-2-one followed by reduction of the resulting nitro group.

The nitration of 2H-chromen-2-one typically yields a mixture of 6-nitro-2H-chromen-2-one and 8-nitro-2H-chromen-2-one. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, particularly the temperature. By carefully controlling the temperature, the formation of the 6-nitro isomer can be favored. For instance, stirring the reaction mixture at room temperature for a few hours after an initial period in an ice bath can lead to a higher yield of the 6-nitro derivative. Conversely, maintaining the reaction at a lower temperature (below 5°C) for an extended period tends to favor the formation of the 8-nitro isomer nih.gov.

Once the 6-nitro-2H-chromen-2-one is isolated, it can be efficiently reduced to 6-amino-2H-chromen-2-one. Various reducing agents can be employed for this transformation, with a common method involving the use of iron powder in the presence of an acid, such as acetic acid, in a suitable solvent like aqueous dioxane nih.gov. This reduction step is generally high-yielding and provides the key 6-amino-coumarin intermediate.

Reaction Step Reagents and Conditions Product Key Considerations
NitrationNitric acid, Sulfuric acid6-nitro-2H-chromen-2-oneTemperature control is crucial for regioselectivity.
ReductionIron powder, Acetic acid, aq. Dioxane6-amino-2H-chromen-2-oneEfficient conversion of the nitro group to an amino group.

Synthesis of Halogenated Chromen-2-one Derivatives for Aminomethylation

An alternative precursor strategy involves the synthesis of a halogenated methyl group at the 6-position of the coumarin ring. This halomethyl group can then undergo nucleophilic substitution with an appropriate nitrogen source to yield the aminomethyl derivative. The synthesis of 6-halomethyl-2H-chromen-2-one can be achieved through various methods, often starting from a 6-methyl-2H-chromen-2-one precursor.

For instance, the free-radical halogenation of 6-methyl-2H-chromen-2-one using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator can introduce a bromine or chlorine atom at the methyl group, respectively. Another approach involves the chlorination of a 6-hydroxymethyl-2H-chromen-2-one, which can be prepared by the oxidation of 6-methyl-2H-chromen-2-one.

Once the 6-halomethyl-2H-chromen-2-one is obtained, it can be reacted with ammonia (B1221849) or other amine sources to introduce the amino group. This nucleophilic substitution reaction provides a direct route to this compound. The choice of the halogen (chloro or bromo) can influence the reactivity of the substrate, with the bromomethyl derivative generally being more reactive.

Direct Synthesis Routes to this compound

Direct methods for the synthesis of this compound are less commonly reported but offer the advantage of fewer synthetic steps. One potential direct route is the reductive amination of 6-formyl-2H-chromen-2-one. This reaction involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

The synthesis of the precursor, 6-formyl-2H-chromen-2-one, can be accomplished through the oxidation of 6-methyl-2H-chromen-2-one or through formylation reactions on the coumarin ring, such as the Vilsmeier-Haack reaction, although regioselectivity can be a challenge.

Mannich Reaction Approaches for Aminomethyl Introduction

The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds and represents a viable approach for the synthesis of this compound and its analogues. This three-component condensation reaction involves an active hydrogen compound (the coumarin), an aldehyde (typically formaldehyde), and a primary or secondary amine.

Mechanistic Aspects of Mannich Reactions on the Coumarin Scaffold

The mechanism of the Mannich reaction involves the initial formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine. The coumarin, acting as the nucleophile, then attacks this iminium ion in an electrophilic aromatic substitution manner. The aromaticity of the benzene (B151609) ring of the coumarin is a key driving force for this reaction. The reaction proceeds through the formation of a sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity and yield the aminomethylated product byjus.commasterorganicchemistry.com.

The reactivity of the coumarin ring towards electrophilic attack is influenced by the electron-donating or withdrawing nature of the substituents present on the ring. The pyrone ring of the coumarin is generally electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution compared to benzene.

Regioselective Aminomethylation at Position 6

The regioselectivity of the Mannich reaction on the coumarin scaffold is a critical consideration. Electrophilic substitution on the coumarin ring can potentially occur at positions 6 and 8. The presence of activating groups, such as hydroxyl groups, on the benzene ring significantly influences the position of aminomethylation. For instance, in 7-hydroxycoumarins, the electrophilic attack is often directed to the 8-position due to the strong activating and ortho-directing effect of the hydroxyl group. rsc.org

However, for the unsubstituted 2H-chromen-2-one, the situation is more complex. The electron-withdrawing nature of the pyrone ring deactivates the entire aromatic system, but the deactivation is not uniform across all positions. Theoretical studies and experimental observations in related electrophilic substitutions suggest that the 6-position is a potential site for attack. The precise control of reaction conditions, including the choice of solvent, temperature, and catalyst, can be crucial in achieving regioselective aminomethylation at the desired 6-position. Further research and optimization of the Mannich reaction on the unsubstituted coumarin scaffold are needed to establish a reliable and high-yielding protocol for the synthesis of this compound.

Catalytic Systems and Green Chemistry in Synthesis

Green chemistry principles are central to the contemporary synthesis of coumarin derivatives, emphasizing the use of eco-friendly catalysts and energy sources to minimize waste and enhance reaction efficiency unibo.itethernet.edu.et. These approaches offer significant advantages over traditional methods, which often rely on harsh conditions and stoichiometric reagents.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact. Among these, magnetic nanoparticles have gained prominence as catalyst supports. For instance, nano-kaolin/Ti(IV)/Fe3O4 has been demonstrated as an efficient, natural-based magnetic nanocatalyst for coumarin synthesis via the Pechmann condensation under solvent-free conditions . This catalyst facilitates the reaction between various phenols and β-ketoesters at elevated temperatures, offering benefits like short reaction times, high product yields, and straightforward catalyst recovery using an external magnet .

Another notable example is the use of sulfur-doped titanium dioxide shells on a magnetite core (Fe3O4@S–TiO2) researchgate.net. These nanomagnetic catalysts have shown high activity in organic transformations, confirming that a titania shell can be effectively placed on a magnetite core researchgate.netrsc.org. The catalytic activity of such composites, including Fe3O4@TiO2, has been explored in various photocatalytic and ozonation processes, showcasing their versatility rsc.org. The integration of dye sensitization, for example with strawberry dye, can enhance the photocatalytic activity of TiO2 nanoparticles under visible light, enabling efficient synthesis of coumarin derivatives at room temperature mdpi.com.

Table 1: Comparison of Heterogeneous Catalysts in Coumarin Synthesis

Catalyst Reaction Type Key Advantages Yields Reference
nano-kaolin/Ti(IV)/Fe3O4 Pechmann Condensation Solvent-free, reusable, short reaction times High
Fe3O4@S–TiO2 Various organic syntheses Magnetically separable, high reaction rates High researchgate.net
Strawberry Dye-Sensitized TiO2 Photocatalytic Condensation Visible light, room temperature, reusable Up to 96% mdpi.com
Amberlyst-15 Pechmann Condensation (Microwave) Solvent-free, high activity Up to 97% rsc.orgmdpi.com

This table is interactive and can be sorted by column.

Microwave and ultrasound irradiation have emerged as powerful tools in green organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods kjscollege.comresearchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes rsc.org. This technique has been successfully applied to various coumarin syntheses, including the Knoevenagel condensation and Pechmann reaction, often under solvent-free conditions mdpi.comkjscollege.com. For example, the synthesis of 7-Hydroxy-4-methylcoumarin via the Pechmann reaction using Amberlyst-15 as a catalyst under microwave irradiation achieved a 97% yield in just 20 minutes mdpi.com. In contrast, conventional heating resulted in less than 18% conversion in the same timeframe rsc.org. This efficiency makes microwave-assisted synthesis a preferred method for creating libraries of coumarin derivatives, such as coumarin-thiazole and coumarin-triazole hybrids .

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes chemical reactions through acoustic cavitation. This method has been employed for the synthesis of 3-substituted coumarins from salicylaldehydes and 1,3-dicarbonyl compounds, using catalysts like nano MgFe2O4, leading to good yields nih.gov. Comparative studies have shown that while both microwave and ultrasound techniques are more efficient than conventional methods, microwave irradiation often provides slightly higher yields in shorter reaction times rsc.org.

Multi-component Reactions for Library Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials rsc.orgresearchgate.netrsc.org. This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery.

MCRs have been extensively used to synthesize a wide array of coumarin derivatives. For example, a one-pot, three-component synthesis of novel 3-heteroaryl-coumarins has been developed using an acetylcoumarin synthon under ultrasonic irradiation nih.gov. Similarly, microwave-assisted four-component tandem reactions have been reported for the synthesis of 3-N-sulfonylamidine coumarins mdpi.com. The reaction of 4-hydroxycoumarin (B602359), aldehydes, and aromatic amines, catalyzed by bismuth triflate in water, provides a straightforward route to coumarin-fused dihydroquinolines researchgate.netrsc.org. These methods are characterized by their operational simplicity, high atom economy, and the ability to rapidly produce complex molecules from simple precursors rsc.orgnih.gov.

Strategic Introduction of Other Functional Groups at Specific Positions

The biological activity and physicochemical properties of coumarins can be finely tuned by introducing various functional groups at specific positions on the heterocyclic ring. The C-3 and C-4 positions are particularly common sites for modification nih.gov.

The Perkin reaction is a classic method for synthesizing 3-substituted coumarins, particularly 3-arylcoumarins nih.govsemanticscholar.org. The reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a weak base and an acid anhydride nih.govsci-hub.se. For instance, 3-arylcoumarins have been prepared in moderate to good yields by reacting salicylaldehydes and phenylacetic acids with acetic anhydride and triethylamine nih.gov.

Modifications of the Perkin condensation have been developed to improve yields and expand the substrate scope semanticscholar.org. These reactions provide a direct and simple route to introduce substituents at the C-3 position, which is a key pharmacophore in many biologically active coumarins researchgate.netbhu.ac.in.

More recent and advanced methods have been developed for C-4 functionalization. These include palladium-catalyzed direct C-H alkenylation (Fujiwara-Moritani reaction) to introduce aliphatic and aromatic fragments nih.gov. Additionally, innovative strategies for C-4 phosphorylation have been reported, such as the decarboxylative phosphorylation of coumarin-3-carboxylic acids, yielding 4-(diarylphosphoryl)chroman-2-ones mdpi.com. These modern techniques allow for the introduction of a diverse range of functional groups at the C-4 position, expanding the chemical space of accessible coumarin analogues nih.govmdpi.com.

Derivatization at Position 7

Position 7 of the coumarin ring, often bearing a hydroxyl group in natural coumarins, is a common site for synthetic modification. The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through various reactions.

One of the most prevalent methods for derivatization at position 7 is the O-alkylation of 7-hydroxycoumarin. This reaction typically involves the use of alkyl halides in the presence of a base. For instance, the synthesis of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins begins with the O-alkylation of 7-hydroxycoumarin with a series of dibromoalkanes of varying chain lengths mdpi.com. This initial step is crucial for subsequently building more complex molecular architectures. Similarly, a series of 7-substituted coumarin derivatives were synthesized by connecting a coumarin structure with various moieties, such as benzyl, piperidine (B6355638), N-benzylpiperidine, or p-bromo-N-benzylpiperizine, via an alkyl ether linkage at the 7-position nih.gov. The general scheme for this O-alkylation is presented below:

Scheme 1: General O-alkylation of 7-hydroxycoumarin

  7-hydroxycoumarin + R-X --(Base)--> 7-O-alkyl-coumarin
  (where R is an alkyl or substituted alkyl group and X is a halogen)

The conditions for these reactions can be tailored to achieve desired outcomes. For example, in the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles, the starting material can be functionalized at the 7-position prior to other modifications nih.gov.

Another important synthetic strategy is the Pechmann condensation , which is a classic method for synthesizing coumarins from a phenol and a β-ketoester. By using substituted resorcinols, this method allows for the direct introduction of a hydroxyl group at the 7-position, which can then be further derivatized researchgate.netchemmethod.com.

The following table summarizes some examples of derivatives synthesized through modification at position 7 and the synthetic methods employed.

Starting Material Reagents and Conditions Product Type Reference
7-hydroxycoumarinDibromoalkanes7-alkoxyamino-3-(1,2,3-triazole)-coumarins mdpi.com
7-hydroxycoumarinBenzyl halides, piperidine derivatives7-substituted coumarin derivatives with ChE and MAO-B inhibitory activity nih.gov
Resorcinol and ethyl acetoacetatePechmann condensation7-hydroxy-4-substituted coumarins researchgate.net

Table 1: Examples of Synthetic Methodologies for Derivatization at Position 7

Introduction of Side Chains at Position 8

The introduction of side chains at position 8 of the coumarin nucleus is another important synthetic modification. This position is generally less reactive than position 7, and thus, specific strategies are often required for its functionalization.

One common approach is through electrophilic substitution reactions on an activated coumarin ring. For example, nitration of coumarin derivatives can lead to the formation of nitro-substituted isomers, including 8-nitro-coumarin chemmethod.comchemmethod.com. The reaction conditions, particularly temperature, can influence the regioselectivity of the nitration. For instance, increasing the reaction temperature and time can favor the formation of the 8-nitro isomer over the 6-nitro isomer chemmethod.comchemmethod.com. The resulting 8-nitrocoumarin can then be reduced to 8-aminocoumarin, which serves as a versatile intermediate for introducing various side chains via diazotization or amide bond formation.

A more direct method for introducing a side chain at position 8 is the Mannich reaction . This reaction can be employed on hydroxycoumarins to introduce an aminomethyl group. For instance, a series of 8-substituted coumarins were synthesized from 4-methylumbelliferone (7-hydroxy-4-methyl-chromen-2-one) through a reaction with a series of aliphatic and aromatic piperazine (B1678402) fragments, leading to the introduction of a piperazinylmethyl side chain at the 8-position nih.gov.

The synthetic route for these 8-substituted derivatives is outlined below:

Scheme 2: Synthesis of 8-piperazinylmethyl-7-hydroxy-4-methylcoumarins

  7-hydroxy-4-methyl-chromen-2-one + Formaldehyde + Piperazine derivative --(Mannich reaction)--> 8-(piperazin-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one

The following table provides examples of synthetic approaches for the introduction of side chains at position 8.

Starting Material Reagents and Conditions Product Type Reference
CoumarinNitric acid, Sulfuric acid (elevated temperature)8-nitro-coumarin chemmethod.comchemmethod.com
7-hydroxy-4-methyl-chromen-2-oneFormaldehyde, Piperazine derivatives8-substituted piperazinylmethyl coumarins nih.gov

Table 2: Examples of Synthetic Methodologies for Introduction of Side Chains at Position 8

Chemical Modification and Structural Diversification Strategies

Modifications of the Aminomethyl Moiety

The primary amino group of the aminomethyl moiety is a key site for chemical derivatization, allowing for the introduction of a wide range of functional groups through reactions such as N-alkylation and N-acylation. These modifications lead to the formation of various substituted amine derivatives, significantly expanding the chemical space of this coumarin (B35378) scaffold.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions are fundamental strategies for modifying the aminomethyl group. N-alkylation introduces alkyl groups onto the nitrogen atom, while N-acylation introduces acyl groups. These reactions can be used to synthesize a variety of derivatives. For instance, N-acylation of 6-amino-2H-chromen-2-one with chloroacetyl chloride produces N-(2-oxo-2H-chromen-6-yl) chloroacetamide, a key intermediate for further derivatization. researchgate.net

Formation of Substituted Amine Derivatives

The aminomethyl group can be transformed into a wide range of substituted amine derivatives. One common approach involves the formation of Schiff bases through condensation reactions with various aldehydes. nih.gov These Schiff bases can then be further modified. For example, a series of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives have been synthesized and characterized. nih.gov

Hybrid Molecule Design Incorporating the 6-(aminomethyl)-2H-chromen-2-one Scaffold

A prominent strategy in the diversification of the this compound structure is the design of hybrid molecules. This approach involves covalently linking the coumarin scaffold to other heterocyclic systems, resulting in novel chemical entities with potentially enhanced or new properties.

Coumarin-Linked Triazole Conjugates

The fusion of the coumarin nucleus with a triazole ring has been a fruitful area of research. The synthesis of these conjugates often begins with the conversion of 6-amino-2H-chromen-2-one to 6-azido-2H-chromen-2-one. nih.gov This azide (B81097) intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various terminal alkynes to yield a library of coumarin-1,2,3-triazole hybrids. nih.govscielo.org.mx For instance, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles have been synthesized through this method. nih.gov

Table 1: Examples of Synthesized Coumarin-Linked Triazole Conjugates nih.gov

Compound NameYield (%)Melting Point (°C)
6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one67140–142
6-(4-(((4-bromophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one70207–209
6-(4-(((2-iodophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one67165–167

Coumarin-Piperidine and Coumarin-Piperazine Hybrids

The integration of piperidine (B6355638) and piperazine (B1678402) moieties into the coumarin scaffold has led to the development of another significant class of hybrid molecules. researchgate.netnih.gov These hybrids are often synthesized by reacting a suitably functionalized coumarin, such as a 4-chloro-substituted coumarin, with piperazine or a piperazine derivative. nih.gov The resulting coumarin-piperazine conjugate can then be further modified. For example, condensation with cyanoacetic acid can yield a key amide intermediate for the synthesis of more complex structures. nih.gov The piperazine linker can modulate the molecule's conformation and spatial arrangement. nih.gov

Table 2: Research on Coumarin-Piperazine Hybrids

Starting Coumarin DerivativeReactantResulting Hybrid ClassReference
4-chloro coumarinPiperazinePiperazine hybridized coumarin indolylcyanoenones nih.gov
6-amino-2H-chromen-2-oneChloroacetyl chloride, then various substituted piperazinesCoumarin-piperazine acetamide (B32628) analogues researchgate.net

Integration with Other Heterocyclic Systems (e.g., Pyridine (B92270), Pyrrole, Thiazole)

The versatility of the this compound scaffold extends to its integration with a variety of other heterocyclic systems, including pyridine, pyrrole, and thiazole (B1198619). researchgate.net

Pyridine: Novel pyridine derivatives have been prepared by reacting enaminoketones derived from coumarins with active hydrogen reagents. gjesr.com For instance, (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one reacts with various active methylene (B1212753) compounds to afford pyridine derivatives. gjesr.com

Thiazole: Thiazole-containing coumarin derivatives have been synthesized through several routes. One method involves the reaction of 3-acetylcoumarin (B160212) thiosemicarbazone with electrophilic reagents like ethyl 2-chloroacetate or phenacyl bromide to yield thiazolidinone and thiazole derivatives, respectively. researchgate.net

The exploration of these hybrid molecules continues to be an active area of chemical research, driven by the potential to discover new compounds with unique properties.

Metal Complex Formation with this compound as a Ligand

The incorporation of metal ions into coumarin-based structures is a well-established strategy to enhance or modify their chemical and physical properties. nih.govnih.gov While extensive research exists on metal complexes of various coumarin derivatives, such as those with hydroxyl, carboxyl, or Schiff base functionalities nih.govuoa.grnih.gov, specific studies detailing the use of this compound as a primary ligand are not extensively documented in peer-reviewed literature. However, based on the principles of coordination chemistry and data from analogous systems, a thorough analysis of its potential as a ligand can be conducted.

Chelation Chemistry and Coordination Modes

The ligand this compound possesses several potential donor atoms that could engage in coordination with a metal center. The primary and most reactive coordination site is the nitrogen atom of the aminomethyl group, which has a lone pair of electrons available for donation. The oxygen atoms of the coumarin ring—specifically the pyrone carbonyl oxygen (C=O) and the heterocyclic ether oxygen (C-O-C)—are also potential, albeit weaker, donor sites.

The interaction of this ligand with a metal ion can be described by several potential coordination modes:

Monodentate Coordination: The most straightforward coordination mode involves the ligand binding to the metal center exclusively through the nitrogen atom of the aminomethyl group. In this scenario, the coumarin moiety acts as a non-coordinating substituent. This type of coordination is common for simple alkylamines.

Bidentate Chelation: Chelation involves the formation of a ring structure containing the metal ion, which generally leads to more stable complexes compared to monodentate coordination. For this compound, bidentate (N, O) chelation could theoretically occur. However, the formation of a stable chelate ring is dependent on the ring size.

Coordination involving the aminomethyl nitrogen and the lactone carbonyl oxygen would result in a sterically strained and electronically unfavorable eight-membered ring, making this mode highly unlikely.

Coordination involving the aminomethyl nitrogen and the heterocyclic ether oxygen would form a seven-membered chelate ring. While less common and generally less stable than five- or six-membered rings, seven-membered rings are possible with flexible ligands.

Given the flexibility of the aminomethyl side chain, the most probable binding behavior is monodentate coordination through the nitrogen atom. Bidentate chelation remains a possibility but would likely result in a weaker, more strained complex. Studies on other ligands containing a primary aminomethyl group, such as 5-aminomethyl- nih.govaneN4, confirm that the nitrogen atom of this function readily participates in coordination with metal ions like Cu(II), Ni(II), and Cr(III). scirp.org

Coordination ModeDonor AtomsResulting StructurePlausibility
MonodentateN (amine)Terminal coordinationHigh
Bidentate (Chelate)N (amine), O (ether)7-membered ringLow
Bidentate (Chelate)N (amine), O (carbonyl)8-membered ringVery Low
BridgingN (amine) and/or O (carbonyl)Polymeric structurePossible under specific conditions

Synthesis of Metal-Coumarin Complexes (e.g., Cu(II), Ru(III))

While specific synthetic procedures for metal complexes of this compound are not reported, general methodologies for the synthesis of copper(II) and ruthenium(III) complexes with N-donor ligands can be applied. mdpi.comnih.govmdpi.com

Synthesis of Copper(II) Complexes

Copper(II) complexes with amine-containing ligands are typically synthesized via a direct reaction between a copper(II) salt and the ligand in a suitable solvent. mdpi.commdpi.com For this compound (L), a hypothetical synthesis would involve reacting the ligand with a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) acetate (B1210297) (Cu(OAc)₂), in a 2:1 ligand-to-metal molar ratio. The reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol (B145695) under reflux for several hours. The resulting complex, for instance [Cu(L)₂Cl₂], would precipitate upon cooling or after removal of the solvent. In such a complex, the copper center would likely adopt a distorted octahedral or square planar geometry, with the coumarin ligand coordinating as a monodentate species through the amine nitrogen.

Synthesis of Ruthenium(III) Complexes

The synthesis of ruthenium(III) complexes is often more intricate, frequently requiring inert atmosphere conditions to prevent oxidation or side reactions. A common precursor, ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), is typically used. nih.govresearchgate.net The reaction with this compound (L) would likely be performed in a deoxygenated polar solvent such as ethanol or methanol. The mixture would be heated at reflux for an extended period. The resulting complex, with a probable general formula of [Ru(L)₂Cl₂]Cl, would be isolated after cooling and purification. In this proposed octahedral complex, the coumarin derivative would act as a bidentate or, more likely, a monodentate ligand. Recent studies have demonstrated the synthesis of Ru(II) complexes with other coumarin-functionalized ligands for various applications, highlighting the interest in this class of compounds. nih.gov

Metal IonTypical PrecursorLigand:Metal RatioSolventGeneral ConditionsHypothetical Product Formula
Cu(II)CuCl₂, Cu(OAc)₂, CuSO₄2:1Methanol, EthanolStirring under reflux (2-5 hours)[Cu(L)₂Cl₂]
Ru(III)RuCl₃·xH₂O2:1Methanol, EthanolInert atmosphere, reflux (4-24 hours)[Ru(L)₂Cl₂]Cl
L = this compound

Spectroscopic and Structural Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a coumarin (B35378) derivative typically shows distinct signals for the protons of the coumarin core and any substituents. For 6-(aminomethyl)-2H-chromen-2-one, one would expect to see signals corresponding to the vinylic protons of the pyrone ring, the aromatic protons of the benzene (B151609) ring, and the protons of the aminomethyl group. The chemical shifts and coupling patterns of these protons are indicative of their specific locations within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display characteristic signals for the carbonyl carbon of the lactone, the carbons of the aromatic and pyrone rings, and the carbon of the aminomethyl substituent. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

A representative, though not specific, data set for a related coumarin derivative can be found in the study by Dekić et al. (2020), which provides a detailed NMR analysis of a new benzylamino coumarin derivative, highlighting the typical chemical shift ranges for coumarin protons and carbons. ceon.rs

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the lactone ring, C=C stretching of the aromatic and pyrone rings, and C-H stretching vibrations. The precise positions of these bands can provide insight into the molecular structure and bonding.

For instance, the IR spectra of related coumarin derivatives show a strong band for the C=O bond and characteristic vibrations for the Ar-H and N-H bonds. ceon.rs

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules or radicals, providing further structural clues. HRMS would confirm the molecular formula of C₁₀H₉NO₂. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. This technique is used to determine the empirical formula of a pure compound and to confirm its purity. For this compound, with a molecular formula of C₁₀H₉NO₂, the expected elemental composition would be approximately 68.56% carbon, 5.18% hydrogen, and 7.99% nitrogen.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Research

Research into 6-(aminomethyl)-2H-chromen-2-one has revealed its potential as an inhibitor of key enzymes implicated in various diseases.

Carbonic Anhydrase (CA) Inhibition

Coumarin (B35378) derivatives are recognized as a class of carbonic anhydrase inhibitors. nih.gov Their mechanism of inhibition is distinct from the classical sulfonamide inhibitors. nih.gov

The tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII are crucial in the pH regulation of the tumor microenvironment, contributing to cancer cell proliferation and survival. nih.govnih.gov Inhibition of these isoforms is a promising strategy in cancer therapy. nih.govnih.gov Coumarins, including derivatives of this compound, have been investigated as selective inhibitors of these cancer-related CAs. nih.govresearchgate.net

Studies have shown that certain coumarin derivatives can potently and selectively inhibit hCA IX and hCA XII. nih.govresearchgate.net For instance, a series of 8-substituted coumarins demonstrated nanomolar potency against hCA IX and hCA XII, while showing no significant inhibition of the cytosolic isoforms hCA I and hCA II. researchgate.net This selectivity is a desirable trait for potential therapeutic agents, as it may reduce off-target effects. nih.gov The inhibition of hCA IX and XII by coumarins can attenuate the growth of primary tumors, as demonstrated in studies on breast cancer. unifi.it

Table 1: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms by a Selected Coumarin Derivative | Isoform | Inhibition Constant (Kᵢ) in nM | | :--- | :--- | | hCA IX | 21 | | hCA XII | 5 | | Data for compound 18f from a study on selective CA IX and XII inhibitors. nih.gov |

Non-Classical Inhibition Mechanisms and Active Site Interactions

Coumarins are classified as non-classical carbonic anhydrase inhibitors. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the enzyme's active site, coumarins employ a different mechanism. nih.gov They are considered suicide inhibitors, meaning they require enzymatic transformation to become active inhibitors. nih.gov

The coumarin ring is hydrolyzed by the carbonic anhydrase, opening up to form a 2-hydroxycinnamic acid derivative. nih.gov This hydrolyzed form then binds at the entrance of the active site, physically blocking the entry of the CO₂ substrate and thereby preventing the catalytic reaction. nih.gov This mechanism of action, which involves interaction with residues at the active site entrance, provides a basis for designing isoform-selective inhibitors, as the residues in this region vary among the different CA isoforms. nih.gov Molecular modeling studies have helped to elucidate these interactions and explain the observed selectivity profiles of coumarin-based inhibitors. researchgate.net

Cholinesterase (ChE) Inhibition

Inhibition of cholinesterases, particularly acetylcholinesterase, is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Coumarin derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.gov

Derivatives of coumarin have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.govnih.gov In one study, certain pyrrolidine-substituted coumarins showed significantly higher AChE inhibitory activity compared to the parent compound, scopoletin. nih.gov Molecular docking studies have indicated that these compounds can interact with crucial amino acids in the catalytic and peripheral anionic sites of the AChE enzyme, leading to enhanced inhibition. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of a Selected Coumarin Derivative | Compound | IC₅₀ (µM) | | :--- | :--- | | 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | 2.42 | | Donepezil (standard) | 1.82 | | Data from a study on coumarin derivatives as potential AChE inhibitors. nih.gov |

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is another important cholinesterase that can hydrolyze acetylcholine (B1216132) and serves as a backup to AChE. nih.gov The design of dual inhibitors that can target both AChE and BChE is an area of active research. nih.gov The structural features of the BChE active site, which differ from AChE, allow for the design of selective or dual inhibitors. nih.gov Larger and more branched molecules may have more interaction points within the BChE active site, leading to better inhibition. nih.gov

Dual-Binding Site Inhibition Mechanisms

Derivatives of 2H-chromen-2-one have been identified as potent dual-binding site inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease. nih.gov The unique structure of AChE, featuring a catalytic anionic subsite (CAS) and a peripheral anionic subsite (PAS) within a narrow gorge, has spurred the development of bivalent ligands capable of interacting with both sites. nih.gov This dual interaction is significant because it not only blocks the catalytic activity of the CAS, which is responsible for breaking down the neurotransmitter acetylcholine, but also interferes with the role of the PAS in promoting the aggregation of beta-amyloid (Aβ) fibrils, a hallmark of Alzheimer's. nih.gov

One such derivative, 3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one, emerged from the strategic dimerization of 2H-chromen-2-one building blocks. nih.gov This compound demonstrated nanomolar inhibitory potency against AChE with a mixed-type inhibition kinetic profile, indicating its ability to bind to both the active site and a secondary site on the enzyme. nih.gov Furthermore, it exhibited a remarkable capacity to inhibit Aβ self-aggregation and protect neuronal cells from Aβ-induced damage. nih.gov

Another noteworthy dual-binding site inhibitor is 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one. acs.org X-ray crystallography studies have revealed that this molecule occupies both the PAS and CAS of AChE. acs.org Its coumarin core engages in sandwich-like arene-arene interactions with tyrosine and tryptophan residues in the PAS, while also potentially forming a hydrogen bond within the CAS. acs.org This dual engagement effectively obstructs the degradation of acetylcholine and hampers the PAS's role in Aβ deposition. acs.org

Monoamine Oxidase (MAO) Inhibition

The 2H-chromen-2-one scaffold is a recognized pharmacophore for the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. nih.govnih.gov The strategic modification of this coumarin ring system allows for the fine-tuning of inhibitory activity and selectivity. nih.gov

Selective Inhibition of MAO-B Isoforms

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones has been investigated for their ability to selectively inhibit MAO-B. nih.gov Several compounds within this series demonstrated nanomolar-level inhibition of MAO-B while showing significantly lower potency against the MAO-A isoform, highlighting their selectivity. nih.gov For instance, certain derivatives with specific substitutions on the benzyloxy or basic aminomethyl moiety were identified as potent and selective MAO-B inhibitors. nih.gov This selectivity is crucial as it can minimize the "cheese effect," a dangerous hypertensive crisis associated with the inhibition of MAO-A. researchgate.net The selective inhibition of MAO-B is a key therapeutic strategy in managing Parkinson's disease. researchgate.net

Reversible and Irreversible Inhibition Characteristics

The nature of MAO-B inhibition by coumarin derivatives can be either reversible or irreversible. nih.gov Irreversible inhibitors, such as selegiline (B1681611) and rasagiline, form a covalent bond with the enzyme, leading to a long-lasting effect. nih.govmdpi.com In contrast, reversible inhibitors bind non-covalently and can dissociate from the enzyme. nih.gov

For example, the dual AChE-MAO B inhibitor 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one has been shown to be a reversible and tight-binding inhibitor of MAO-B. acs.org This characteristic is significant as reversible inhibition can offer a better safety profile by allowing for the restoration of enzyme activity upon discontinuation of the drug. nih.gov The mechanism of inhibition often involves the coumarin moiety fitting into the hydrophobic cavity of MAO-B, in front of the flavin ring, a key component of the enzyme's active site. acs.org

Alpha-Amylase Enzyme Inhibition

Recent research has explored the potential of 2H-chromen-2-one derivatives as inhibitors of α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism. nih.gov The inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov

Studies on arylidene-based sesquiterpene coumarins, isolated from Ferula tunetana, have shown that while the parent coumarin molecules exhibited modest α-amylase inhibition, their synthesized derivatives displayed significantly enhanced activity. nih.gov The inhibitory potential was found to be dependent on the nature and position of substituents on the phenyl rings attached to the arylidene moiety. nih.gov For instance, a derivative with a non-substituted naphthalene (B1677914) system was found to be twice as active as a compound with an unsubstituted phenyl ring. nih.gov

Kinase Inhibition (e.g., PI3K)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.gov The development of PI3K inhibitors is, therefore, a major focus in oncology research. nih.gov

While direct studies on this compound as a PI3K inhibitor are limited, the broader class of natural products and their derivatives have been investigated for their effects on this pathway. For example, Chaetoglobosin K (ChK), a natural product, has been shown to downregulate Akt, a key kinase in the PI3K pathway. nih.gov It is hypothesized that ChK may act on the mTORC2 complex, which is responsible for phosphorylating and activating Akt. nih.gov The exploration of coumarin-based compounds as inhibitors of PI3K and other kinases represents a promising avenue for the development of novel anticancer agents. nih.gov

Antimicrobial Research

Coumarin and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.gov The 2H-chromen-2-one nucleus serves as a versatile scaffold for the synthesis of novel compounds with potent activity against various pathogenic microorganisms. ekb.eg

A number of newly synthesized [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and related benzofuran (B130515) and benzoxazole (B165842) derivatives have been screened for their antibacterial activity. researchgate.net These compounds have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.netresearchgate.net The antimicrobial efficacy of these derivatives is often influenced by the specific substituents on the coumarin ring. researchgate.net

Antibacterial Activity (in vitro models)

Derivatives of 2H-chromen-2-one have demonstrated notable antibacterial properties. Studies have evaluated their efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, certain novel 2H-chromen-2-one derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.netresearchgate.net The results indicated that these compounds exhibit both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity. researchgate.netresearchgate.net The antibacterial effects of these synthesized compounds were often compared to standard antibiotics like cephalexin (B21000) and streptomycin (B1217042) to gauge their potency. researchgate.netresearchgate.net

The structure of the coumarin derivative plays a significant role in its biological activity. The introduction of different substituents into the benzo-α-pyrone structure can have varied effects on its antibacterial efficacy. researchgate.net Research continues to explore these structure-activity relationships to develop more potent antibacterial agents. researchgate.net

Table 1: In Vitro Antibacterial Activity of 2H-Chromen-2-one Derivatives

Bacterial StrainActivity ObservedReference
Staphylococcus aureusBacteriostatic and bactericidal researchgate.netresearchgate.net
Escherichia coliBacteriostatic and bactericidal researchgate.netresearchgate.net
Bacillus cereusBacteriostatic and bactericidal researchgate.netresearchgate.net

Antifungal Activity (in vitro models)

In addition to antibacterial properties, coumarin derivatives have been investigated for their antifungal potential. Newly synthesized coumarins, such as those with triazole and thiadiazole moieties, have shown significant activity against various fungal species. nih.govresearchgate.net For example, compounds like 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one have been tested against fungi like Aspergillus niger and Candida albicans. nih.gov These studies often use standard antifungal drugs like fluconazole (B54011) as a reference to evaluate the efficacy of the new compounds. nih.gov

The lipophilicity of these compounds is considered an important factor in their antifungal activity, as it can facilitate their penetration into the lipid membranes of fungal cells, thereby inhibiting their proliferation. researchgate.net The mechanism of action is thought to involve interference with the synthesis of the fungal cell wall, leading to altered cell permeability. researchgate.net Some studies have also explored the antifungal activity of chromone (B188151) derivatives against various Candida species, revealing that these compounds can exhibit fungicidal-like activity, potentially by targeting the plasma membrane. nih.gov

Table 2: In Vitro Antifungal Activity of Coumarin Derivatives

Fungal SpeciesCompound TypeObserved ActivityReference
Aspergillus nigerCoumarin-triazole/thiadiazole hybridsSignificant antifungal activity nih.gov
Candida albicansCoumarin-triazole/thiadiazole hybridsSignificant antifungal activity nih.gov
Candida spp.(E)-benzylidene-chroman-4-oneFungicidal-like activity nih.gov

Antiviral Activity (e.g., SARS-CoV-2 Mpro target)

The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a crucial enzyme for viral replication and has been a primary target for the development of antiviral drugs. mdpi.comresearchgate.net Researchers have designed and synthesized numerous inhibitors that target Mpro. nih.govnews-medical.net While direct studies on this compound are not extensively detailed in the provided results, the broader class of coumarins and related heterocyclic compounds are of interest in antiviral research. The general strategy involves creating molecules that can bind to the active site of Mpro, thereby inhibiting its function and preventing the virus from replicating. mdpi.comnih.gov These inhibitors have shown excellent antiviral activity in both in vitro and in vivo models. nih.govnews-medical.net

Anticancer Research (Focus on in vitro and preclinical mechanistic studies)

Coumarin and its derivatives have been a significant focus of anticancer research due to their diverse pharmacological properties. nih.govnih.gov The planar and lipophilic nature of the 2H-chromen-2-one ring allows it to interact with various biological targets. nih.gov

In vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of coumarin derivatives in various cancer cell lines. For instance, coumarin-triazole hybrids have shown antiproliferative activity against multiple cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2). nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these compounds. nih.gov However, it is also noted that some of these compounds exhibit cytotoxicity towards healthy cell lines, indicating a need for further optimization to improve selectivity. nih.gov Other research has shown that certain oxidovanadium(V) complexes with Schiff base ligands derived from coumarin precursors exhibit cytotoxic potential against colon cancer cell lines (HT-29). mdpi.com

Table 3: In Vitro Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines

Cell LineCompound TypeEffectReference
MCF7 (Breast Cancer)Coumarin-triazole hybridsPotent cytotoxic activity nih.gov
HT-29 (Colon Cancer)Oxidovanadium(V) complexesCytotoxic potential, induces apoptosis mdpi.com

Modulation of Cellular Signaling Pathways (e.g., PI3K)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical network that regulates cell survival, growth, and proliferation, and its dysregulation is frequently observed in cancer. nih.govnih.gov This pathway has become an attractive target for the development of anticancer drugs. researchgate.net While direct evidence for this compound modulating the PI3K pathway is not explicitly provided, the broader class of coumarins and other small molecules are being investigated as inhibitors of this pathway. nih.govmdpi.com Inhibition of the PI3K/mTOR pathway has been shown to preserve cell viability and reduce inflammation-driven cytotoxicity in in vitro models. mdpi.com Dual inhibitors targeting both PI3K and mTOR are being explored for their potential to overcome resistance to single-agent therapies. researchgate.net

Interaction with Biological Macromolecules (e.g., DNA binding)

DNA is a primary target for many therapeutic agents. nih.gov The interaction of small molecules with DNA can interfere with replication and transcription, providing a mechanism for their therapeutic effects. nih.gov Studies on coumarin have shown that it can form a complex with calf thymus DNA (Ct-DNA), with evidence suggesting that it likely binds to the minor groove of the DNA. nih.gov This interaction has been investigated using various biophysical techniques, including UV-visible absorbance spectroscopy, fluorescence spectroscopy, and circular dichroism. mdpi.comnih.gov The binding of coumarin derivatives to DNA is often non-intercalative. nih.gov The ability of these compounds to interact with DNA is a key aspect of their potential anticancer activity. mdpi.com

of this compound

Following a comprehensive review of publicly available scientific literature, there is no specific research data detailing the anti-inflammatory, antioxidant, or neuroprotective activities of the exact compound This compound .

The conducted searches for the compound, including by its CAS number (92338-16-4), did not yield studies investigating its properties within the requested biological contexts. Research on the broader class of coumarins (2H-chromen-2-ones) is extensive and indicates that various derivatives possess significant biological activities. For instance, studies on other chromone derivatives have shown that the type and position of substituent groups on the coumarin ring are critical for their anti-inflammatory effects. nih.gov Similarly, different hydroxycoumarin derivatives have been evaluated for their antioxidant and reactive oxygen species scavenging capabilities. researchgate.net However, this generalized information on related compounds cannot be attributed to this compound without direct experimental evidence.

Therefore, the following sections on anti-inflammatory, antioxidant, and neuroprotective research for this specific compound cannot be provided, as no dedicated studies were identified.

Structure Activity Relationship Sar Studies

Influence of the Aminomethyl Group's Position on Biological Activity

The position of the amino or aminomethyl group on the chromen-2-one (coumarin) core is a critical determinant of biological activity and target specificity. While direct comparative studies of all aminomethyl isomers in a single assay are rare, analysis of derivatives with amino functionalities at different positions provides valuable SAR insights.

For instance, 4-aminocoumarins are recognized as important building blocks for synthesizing various heterocyclic structures with significant pharmacological value. nih.gov Phenyliodonium derivatives of 4-aminocoumarins have demonstrated broad-spectrum antibacterial and antifungal activities with minimal cytotoxicity. nih.gov In contrast, the 6-amino position is a key site for modification in the development of other targeted agents. 6-Aminocoumarin, often derived from the reduction of 6-nitrocoumarin, serves as a crucial intermediate for creating potent inhibitors of carbonic anhydrases (CAs), enzymes involved in tumorigenesis. chemmethod.comnih.gov

Derivatives of 7-aminocoumarin, such as 7-aminocoumarin-4-acetic acid (ACA), have been developed as fluorescent probes for detecting enzyme activities. nih.gov These probes are designed to be retained within specific environments, like water-in-oil droplets, a property not shared by the more hydrophobic 7-amino-4-methylcoumarin (B1665955) (AMC), highlighting how positional changes affect physicochemical properties and applications. nih.gov Furthermore, studies on coumarin-based multi-target-directed ligands for Alzheimer's disease have involved modifying either the C-6 or C-7 position with alkyl chains bearing terminal amino groups, indicating that both positions are viable for introducing functionalities that interact with disease-related targets. nih.gov The synthesis of both 6-nitro and 8-nitro coumarins, and their subsequent reduction to 6-amino and 8-amino derivatives, has allowed for the evaluation of their distinct biological profiles, including antibacterial, antifungal, and antioxidant activities. chemmethod.com These findings collectively underscore that the placement of the amino group is a key variable that medicinal chemists can modulate to direct the biological activity of the coumarin (B35378) scaffold toward specific targets or applications.

Impact of Substitution Patterns on the Chromen-2-one Core

The therapeutic potential of coumarins can be finely tuned by altering the substitution patterns on the benzopyrone core. dut.ac.za The type, size, and electronic properties of substituents at positions 4, 6, and 7 play a pivotal role in modulating the interaction with biological targets. dut.ac.zanih.gov

Position 6 of the coumarin ring is a strategic site for modification. The introduction of an aminomethyl group or its precursor, an amino group, provides a handle for further derivatization. In one study, the 6-amino group was converted to a 6-azido group, which then served as a linker to attach a 4-anilinomethyl-1,2,3-triazole moiety. nih.gov This molecular hybridization approach yielded potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XIII. nih.gov

The SAR of these C-6 substituted triazole-coumarins revealed that the nature of the substituent on the aniline (B41778) ring was critical for inhibitory activity. For example, compound 6e , featuring a 4-fluorophenyl group, was the most effective inhibitor of CA IX, while compound 6b , with an unsubstituted phenyl ring, showed the highest inhibition of CA XIII. nih.gov This demonstrates that even distal modifications to a group at C-6 can significantly influence target binding.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 6-Substituted Coumarin-Triazole Derivatives This interactive table summarizes the inhibitory constants (Ki) of various derivatives against different CA isoforms. Data sourced from a study on coumarin-linked 1,2,3-triazoles. nih.gov

Compound Aniline Ring Substituent CA IX Ki (nM) CA XIII Ki (nM)
6a 2-F 48.5 92.6
6b H 105 90.1
6c 4-OCH3 119 165
6d 4-Cl 101 158
6e 4-F 36.3 144
6f 4-CH3 49.8 179
6j 2-Cl 111 91.6
6o 2-CH3 134 95.4
6q 2-Br 129 96.7

Other studies have shown that substitution at the C-6 position with halogen atoms can lead to compounds with significant larvicidal and moderate antibacterial and anti-inflammatory activities. dut.ac.za Conversely, for certain biological targets like phytotoxicity, the presence of any substituent at the 6-position was found to be detrimental to activity.

Position 7 is another key location for substitution, with hydroxyl and benzyloxy groups being particularly significant. The number and position of hydroxyl groups on the coumarin ring are strongly correlated with antioxidant and free radical-scavenging effects. nih.gov Esculetin, which has hydroxyl groups at both C-6 and C-7, was identified as the most potent radical scavenger and xanthine (B1682287) oxidase inhibitor among several tested derivatives. nih.gov The 6,7-dihydroxy substitution pattern is also favored for creating new inhibitors of glutathione (B108866) S-transferase (GST), an enzyme involved in drug resistance in cancer cells. nih.gov

In the context of designing multi-target ligands for Alzheimer's disease, a benzyloxy moiety at the C-7 position has been found to enhance both the potency and selectivity of coumarin derivatives towards monoamine oxidase B (MAO-B). tandfonline.com The introduction of a diethylamino spacer at this position has also led to potent inhibitors of human acetylcholinesterase (AChE) that also possess significant activity against β-amyloid aggregation. nih.gov

Substituents at position 4 directly influence the reactivity and biological profile of the coumarin scaffold. nih.govrsc.org The presence of a methyl group at C-4, for example, has been shown to impart good activity in steroid sulfatase (STS) inhibitors. In some studies, a hydrophobic, electron-withdrawing group at this position, such as a trifluoromethyl group, enhanced inhibitory capacity against the anti-apoptotic protein Mcl-1, whereas a hydrophilic group was detrimental.

The C-4 position is also a site for introducing amino groups. 4-Aminocoumarins serve as versatile intermediates in organic synthesis for creating pharmacologically important heterocyclic structures. nih.gov The reactivity of the pyranone ring, particularly at C-3 and C-4, is central to the synthesis of a diverse array of coumarin derivatives. nih.gov

Correlation between Stereochemistry and Biological Potency

While 6-(aminomethyl)-2H-chromen-2-one itself is achiral, the introduction of chiral centers into coumarin derivatives can have a profound impact on their biological potency. The differential interaction of stereoisomers with chiral biological targets like enzymes and receptors can lead to significant variations in activity.

For example, in a series of phytotoxic coumarins bearing a phenylpropanoid unit at the C-3 position, the stereochemistry was critical; the (R)-form was found to be important for higher activity. The synthesis of specifically chiral derivatives is an active area of research. One reported method involves an enantioselective Mannich-type reaction of 3-cyano-4-methyl coumarins, which produces chiral products. nih.gov In other synthetic routes, the difficulty in establishing the relative stereochemistry of the products has been noted, which underscores the importance and challenge of controlling stereochemical outcomes in coumarin synthesis. rsc.org These examples highlight that, as with many classes of pharmacologically active molecules, the three-dimensional arrangement of atoms is a key factor in the biological activity of coumarin derivatives, and the development of stereoselective syntheses is crucial for accessing the most potent enantiomer.

Design Principles for Multi-Target-Directed Ligands (MTDLs) based on SAR

The complex nature of multifactorial diseases like Alzheimer's has driven the development of multi-target-directed ligands (MTDLs), and the coumarin scaffold is a highly promising pharmacophore for this approach. nih.govresearchgate.net SAR studies have elucidated several key design principles for creating coumarin-based MTDLs.

A primary strategy involves the molecular hybridization of the coumarin core with other pharmacophores to engage multiple targets simultaneously. nih.gov For Alzheimer's disease, this often means combining the coumarin scaffold, which can inhibit monoamine oxidase (MAO) and β-amyloid aggregation, with a moiety that inhibits cholinesterases (AChE and BuChE). tandfonline.comnih.govnih.gov

Key design principles derived from SAR studies include:

Linker Modification : The length and composition of linkers, often alkyl chains, connecting the coumarin core to another active moiety are critical. These linkers are typically attached at the C-6 or C-7 positions. nih.gov

Targeting Moieties : Specific functional groups are chosen for their known inhibitory activities. For example, propargylamine (B41283) is incorporated to selectively target MAO-B, while tacrine (B349632) templates are used to inhibit cholinesterases. tandfonline.comresearchgate.net Lipoic acid has been conjugated to coumarins to add antioxidant and anti-Aβ aggregation properties. researchgate.net

Positional Isomerism : The point of attachment on the coumarin ring (e.g., C-6 vs. C-7) is carefully selected to optimize interactions with multiple targets. nih.gov

Terminal Functional Groups : The nature of terminal groups on the linker, such as diethylamino or piperidino moieties, significantly influences potency and selectivity against targets like AChE and BuChE. nih.govnih.gov

Through this rational design, researchers have developed single molecules capable of inhibiting AChE, BuChE, MAO-B, and β-amyloid aggregation, while also exhibiting neuroprotective and antioxidant effects, demonstrating the power of the MTDL approach based on the versatile coumarin scaffold. nih.govnih.govresearchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 6-(aminomethyl)-2H-chromen-2-one, and its target protein at the molecular level.

Prediction of Binding Modes and Affinities with Enzymes (e.g., CAs, ChEs, MAOs)

Molecular docking simulations have been effectively employed to predict how this compound and related coumarin (B35378) derivatives interact with various enzymes implicated in disease, including Carbonic Anhydrases (CAs), Cholinesterases (ChEs), and Monoamine Oxidases (MAOs).

Carbonic Anhydrases (CAs): Virtual screening studies using molecular docking have been performed to assess the inhibitory potential of coumarin derivatives against carbonic anhydrase IX (CAIX), a zinc-containing enzyme often overexpressed in tumors. In one such study, a series of coumarin derivatives, including this compound, were designed and docked against CAIX. bioinformation.netresearchgate.net The simulations aim to identify ligands with optimal binding features within the enzyme's active site. bioinformation.netresearchgate.net Coumarins are recognized as a class of CA inhibitors that typically bind at the entrance of the active site, rather than directly coordinating with the zinc ion. unich.it Docking poses help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For instance, a study on (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives showed interactions with Asn66 and Gln91 residues in the active site of CA-II.

CompoundTarget EnzymePredicted Binding Affinity (Example Scoring)Key Interacting Residues (Example)
This compoundCarbonic Anhydrase IXGood Docking ScoreNot specified in abstract
(E)-4-(p-chlorobenzylideneamino)-2H-chromen-2-oneCarbonic Anhydrase IIHigh (IC50 = 0.0928 µM)Asn66, Gln91

Cholinesterases (ChEs): Coumarin derivatives are widely investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease. Docking studies on 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, analogs of the target compound, have revealed plausible binding modes within the active sites of both AChE and BChE. These studies suggest that the coumarin core can interact with the peripheral anionic site (PAS) of the enzyme through hydrophobic and π-stacking interactions, while the protonatable aminomethyl group can form interactions within the catalytic active site (CAS). For BChE, which possesses a larger active site cavity, derivatives can suitably interact with aromatic residues like Trp82 at the CAS and Tyr332 at the PAS.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters and are significant targets for neurological disorders. Docking simulations have been crucial in designing potent and selective MAO-B inhibitors based on the 2H-chromen-2-one scaffold. These computational studies highlight the importance of substituents at various positions of the coumarin ring for achieving high potency and selectivity. For instance, in silico design of 4-substituted-7-metahalobenzyloxy-2H-chromen-2-one derivatives showed that steric effects at position 4 are a dominant factor for high potency towards MAO-B. Docking studies on amphoteric biscoumarin derivatives also helped to rationalize their binding modes within the MAO-A active site, correlating computational predictions with experimental inhibitory potencies.

Identification of Potential Biological Targets

Beyond validating interactions with known targets, computational methods can predict novel biological targets for a compound, a process often referred to as inverse virtual screening or target fishing. This approach involves docking a single ligand, like this compound, against a large library of protein structures to identify potential binding partners.

This in silico target identification can elucidate a compound's mechanism of action, predict potential off-target effects, or suggest new therapeutic applications (drug repurposing). Ligand-based methods, which rely on the principle that structurally similar molecules often have similar biological activities, can also be used to infer potential targets. By comparing the chemical structure of this compound to databases of compounds with known biological activities, potential targets can be hypothesized. These computational predictions provide a valuable starting point for further experimental validation.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to coumarin derivatives to understand their intrinsic electronic properties, which are fundamental to their reactivity and interactions.

Electronic Properties and Reactivity Insights

DFT calculations provide valuable data on the electronic properties of coumarin derivatives, offering insights into their stability and chemical reactivity. By optimizing the molecular geometry, researchers can calculate parameters such as total energy and dipole moment. These calculations have been performed for various coumarin derivatives to understand their structural and electronic characteristics. For example, DFT studies on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one were used to compute its optimized structure, polarizability, and hyperpolarizability, providing insights into its nonlinear optical properties. nih.gov Similarly, DFT has been used to study the electronic structures of coumarin-based dyes to understand their photoelectrical properties for applications like dye-sensitized solar cells.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. DFT studies on chromene derivatives have shown that substitutions on the coumarin ring can significantly alter the HOMO-LUMO gap. For instance, analysis of coumarin-based pyrano-chromene derivatives revealed that different substitutions led to varying band gaps, which in turn correlated with global reactivity parameters like hardness and softness. rsc.org This type of analysis helps in understanding how structural modifications to the this compound scaffold could modulate its chemical reactivity and biological activity.

ParameterDescriptionImplication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalHigher energy indicates greater electron-donating ability (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (Egap) Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For coumarin derivatives, MESP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor binding sites. thenucleuspak.org.pk DFT calculations have been used to compute the MESP for various coumarin compounds, revealing the distribution of charge and identifying potential reactive sites. nih.gov For this compound, the MESP map would likely show negative potential around the carbonyl oxygen of the lactone ring and a positive potential associated with the aminomethyl group, highlighting these as key regions for interaction with biological targets.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds based on the 2H-chromen-2-one scaffold, MD simulations provide critical insights into their interaction with biological targets, elucidating the stability of binding modes predicted by molecular docking and revealing the dynamic nature of the ligand-receptor complex.

Researchers frequently employ MD simulations to validate the results of initial molecular docking studies. nih.gov Docking provides a static snapshot of the most likely binding pose, but MD simulations can confirm whether this pose is stable within a dynamic, solvated environment that mimics physiological conditions. mdpi.com For instance, in studies of coumarin derivatives binding to enzymes like Cyclin-dependent Kinase 9 (CDK9) or Monoamine Oxidase (MAO), MD simulations run for periods of 50 to 300 nanoseconds are used to assess the stability of the docked complex. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored; stable RMSD values over the course of the simulation suggest a stable binding interaction. frontiersin.orgresearchgate.net

MD simulations are also instrumental in refining the understanding of intermolecular interactions. They can reveal crucial hydrogen bonds and hydrophobic interactions between the coumarin derivative and amino acid residues in the active site that are persistent throughout the simulation. tandfonline.com Furthermore, these simulations can highlight the critical role of water molecules in mediating or stabilizing the ligand-protein interaction, a detail often omitted in simpler docking studies. researchgate.net

Advanced MD techniques, such as steered molecular dynamics, can be used to simulate the unbinding of a ligand from its target protein. This approach helps identify key residues that are critical for inhibitor specificity and binding strength by calculating the interaction energies during the egress pathway. acs.org Such analyses provide invaluable information for the rational design of new analogues with improved affinity and residence time. The stability of coumarin-protein complexes, such as with Human Serum Albumin (HSA), has been effectively studied using MD, confirming that the complexes reach a stable equilibrium, which is vital for understanding the compound's pharmacokinetic profile. plos.orgacs.org

Table 1: Representative Findings from MD Simulations of Coumarin Derivatives
Target ProteinCoumarin Derivative ClassSimulation TimeKey FindingReference
Human Serum Albumin (HSA)7-Hydroxycoumarin derivativesNot SpecifiedComplex reached a stable equilibrium state around 3.5 ns. acs.org
Cyclin-dependent Kinase 9 (CDK9)General Coumarin Scaffold50 nsVerified the accuracy of docking results and stability of the complexes. nih.gov
Monoamine Oxidase B (MAO-B)Novel hit compoundsNot SpecifiedConfirmed stability mediated by strong hydrogen bonds with active site residues Tyr398 and Tyr435. tandfonline.com
α-Glucosidase / α-AmylaseVarious coumarin derivativesNot SpecifiedInvestigated reliability of docking studies with an explicit water model to predict binding. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This technique is widely applied to the coumarin scaffold to discover novel analogues of compounds like this compound.

A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.gov In a ligand-based approach, a set of known active molecules with the 2H-chromen-2-one core are spatially aligned to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. frontiersin.org A structure-based approach derives these features directly from the key interaction points within the target protein's binding site. nih.gov For example, a pharmacophore model for a MAO-B inhibitor was successfully built using the known inhibitor safinamide, which was then used as a query. tandfonline.com

Once a robust pharmacophore model is developed and validated, it is used as a 3D query to perform a virtual screen of large chemical compound libraries, which can contain millions to billions of molecules. tandfonline.comschrodinger.com This process rapidly identifies molecules from the database that match the pharmacophore's features, thereby having a high probability of being active against the target of interest. nih.govnih.gov This strategy has been successfully employed to discover novel coumarin-based inhibitors for challenging targets like KRAS-G12C. nih.gov

The "hits" obtained from the virtual screen are typically subjected to further computational filters. These often include assessments for "drug-likeness" based on criteria such as Lipinski's Rule of Five, which helps to prioritize compounds with favorable pharmacokinetic properties. researchgate.net The refined list of candidates is then passed on to more computationally intensive methods like molecular docking and MD simulations for detailed binding mode analysis and validation before being selected for chemical synthesis and biological testing. tandfonline.comfrontiersin.org This hierarchical approach streamlines the drug discovery process, saving significant time and resources.

Table 2: Virtual Screening Workflow for Discovering Novel Coumarin Analogues
StepDescriptionObjectiveExample Application
1. Pharmacophore Model GenerationIdentify key 3D chemical features (e.g., H-bond donors/acceptors, aromatic rings) from known active ligands or the receptor binding site.Create a 3D query that defines the essential features for biological activity.Developing a model based on the MAO-B inhibitor safinamide. tandfonline.com
2. Virtual ScreeningScreen large chemical databases (e.g., ZINC, Enamine) against the pharmacophore model.Identify a diverse set of molecules that match the pharmacophore query.Screening the ZINC database for new small molecule MAO-B inhibitors. tandfonline.com
3. Hit FilteringApply filters for drug-likeness (e.g., Lipinski's Rule of Five) and remove undesirable chemical moieties.Reduce the number of hits to a manageable set of promising candidates.ADME analysis showing adherence to Lipinski's rule for potential CNS activity. researchgate.net
4. Docking & MD SimulationPerform molecular docking to predict binding poses and use MD simulations to assess the stability of the ligand-protein complex.Validate the binding mode and stability of the top-ranked hits.Docking and MD simulation of hit compounds to assess binding affinity and stability in the MAO-B active site. tandfonline.com

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The future of research on 6-(aminomethyl)-2H-chromen-2-one derivatives is intrinsically linked to the innovation of synthetic methodologies. While traditional methods for creating the coumarin (B35378) core are robust, the focus is shifting towards more efficient and environmentally benign processes. Modern synthetic strategies are expected to play a pivotal role.

Future synthetic endeavors will likely concentrate on:

Green Chemistry: Employing eco-friendly solvents, catalysts, and reaction conditions to minimize the environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms, which is crucial as different stereoisomers can exhibit vastly different biological activities.

Discovery of Undisclosed Biological Targets for this compound Derivatives

The coumarin scaffold is known to interact with a wide array of biological targets, but the full potential of its derivatives remains to be unveiled. nih.gov A key area of future research will be the identification of novel proteins, enzymes, and receptors that interact with derivatives of this compound.

Mechanistic studies have shown that coumarins can induce apoptosis (programmed cell death) in cancer cells through multiple pathways, suggesting their potential use in treating various cancers, including those resistant to current drugs. nih.gov The diverse substitution patterns on the coumarin ring allow for the modulation of their anticancer activities. nih.gov

Strategies to uncover new targets include:

High-Throughput Screening (HTS): Screening large libraries of derivatives against a wide range of biological assays to identify new activities.

Chemoproteomics: Using chemical probes based on the this compound scaffold to isolate and identify their binding partners within cells.

Phenotypic Screening: Observing the effects of compounds on cell behavior to identify those with desirable therapeutic effects, followed by target deconvolution to determine their mechanism of action.

Development of Advanced In Vitro and In Vivo (Non-Human) Research Models for Mechanistic Studies

To accurately predict the therapeutic potential and understand the mechanisms of action of this compound derivatives, sophisticated research models are indispensable.

Advanced In Vitro Models: Most studies on the anti-inflammatory properties of coumarins have utilized in vitro assays. nih.gov These studies have focused on various inflammatory markers, including cytokines like TNF, IL-6, and IL-1-β. nih.gov A study on 3T3-L1 cells, an in vitro model for obesity, showed that certain coumarin and biscoumarin compounds could inhibit the differentiation of fat cells. researchgate.net

In Vivo (Non-Human) Models: The nematode Caenorhabditis elegans has been used to assess the bioimaging potential of coumarin-based fluorescent probes. frontiersin.org Pharmacokinetic studies in mice have been employed to evaluate the blood-brain barrier penetration of coumarin-chalcone derivatives. nih.gov For investigating anti-inflammatory properties, in vivo models have been used to study parameters like edema, nitric oxide levels, and oxidative stress. nih.gov

Future research will benefit from:

3D Cell Cultures: Organoids and spheroids that more closely mimic the complex environment of human tissues.

Genetically Engineered Models: Using organisms with specific genetic modifications to dissect the biological pathways affected by the compounds.

Zebrafish and C. elegans Models: Leveraging these small, rapidly developing organisms for high-throughput screening of compound efficacy and toxicity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of derivatives with their biological activity. For instance, a 3D-QSAR model was created for 40 coumarin derivatives based on their activity against Candida albicans, which was then used to design new potential antifungal compounds. nih.gov

Generative Models: Using AI to design novel molecules with desired properties from scratch.

Predictive Toxicology: Employing machine learning to forecast potential adverse effects before a compound is synthesized.

Design of Targeted Probes and Imaging Agents Based on the Scaffold

The inherent fluorescent properties of the coumarin nucleus make it an excellent scaffold for developing tools for biological imaging. researchgate.net By attaching the this compound scaffold to molecules that target specific cellular components, researchers can create probes to visualize biological processes in real-time.

Coumarin derivatives have been successfully developed as fluorescent probes for various applications:

Myelin Imaging: A series of 36 coumarin derivatives were evaluated for their potential as myelin-imaging agents to aid in the diagnosis and treatment of myelin-related diseases. acs.org

Endoplasmic Reticulum (ER) Targeting: Coumarin-based compounds have been synthesized to act as selective probes for imaging the ER in mammalian cells, proving useful for multicolor imaging applications. nih.gov

Near-Infrared (NIR) Imaging: A coumarin-based probe with NIR emission at 800 nm was designed for imaging-guided photodynamic therapy against S. aureus infections in mice. rsc.org

Ion Detection: A fluorescent probe based on a naphthalimide-modified coumarin was designed for the selective and sensitive detection of Cu2+ ions. frontiersin.org

Future work in this area will focus on creating "smart" probes that only become fluorescent upon binding to their target, improving sensitivity and specificity in both cellular and whole-animal imaging.

Q & A

Basic: What are the standard synthetic routes for 6-(aminomethyl)-2H-chromen-2-one?

The compound is typically synthesized via Pechmann condensation , involving phenols and β-ketoesters in the presence of a strong acid catalyst (e.g., sulfuric acid). Post-condensation, the aminomethyl group is introduced through reduction of nitro intermediates (e.g., using iron powder in glacial acetic acid) or nucleophilic substitution of halogenated precursors with ammonia derivatives . Purity is ensured via recrystallization (e.g., benzene) and validated by HPLC (>95% purity thresholds) .

Advanced: How can synthetic yields be optimized while minimizing byproducts in aminomethyl coumarin derivatives?

Optimization involves temperature-controlled reaction steps (e.g., reflux at 80–100°C) and catalyst screening (e.g., Lewis acids like BF₃·Et₂O). Green chemistry approaches (e.g., ionic liquids) reduce side reactions. Byproduct analysis via LC-MS and ¹H/¹³C NMR helps identify intermediates, while DoE (Design of Experiments) models statistically refine reaction parameters (solvent polarity, stoichiometry) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • X-ray crystallography (using SHELX programs for refinement ).
  • ¹H/¹³C NMR (assigning peaks for the aminomethyl group at δ ~3.8–4.2 ppm and carbonyl at ~160 ppm).
  • FT-IR (C=O stretch at ~1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: How are structural ambiguities resolved in substituted coumarins with similar functional groups?

Single-crystal X-ray diffraction (validated via SHELXL ) distinguishes positional isomers. Dynamic NMR (variable-temperature experiments) clarifies rotational barriers in substituents. DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles, which are cross-validated with experimental data .

Basic: What assays are used to evaluate the biological activity of this compound?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays for cytotoxicity (IC₅₀) in cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced: How is the mechanism of action studied for coumarin derivatives in enzyme inhibition?

Molecular docking (AutoDock Vina) screens binding affinities to target enzymes (e.g., topoisomerase II). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while qRT-PCR and Western blotting assess downstream gene/protein expression (e.g., apoptosis markers like Bcl-2) .

Basic: What chemical reactions are feasible for modifying the aminomethyl group?

  • Acylation : Reacting with acetyl chloride to form amides.
  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde).
  • Oxidation : Conversion to nitro groups using KMnO₄ .

Advanced: How do solvent polarity and pH influence the stability of this compound?

Stability studies use accelerated degradation tests (40°C/75% RH) with HPLC-PDA monitoring. Polar aprotic solvents (DMF, DMSO) enhance stability at neutral pH, while acidic/basic conditions promote hydrolysis (t₁/₂ < 24 hrs at pH < 3 or >10) .

Basic: How are computational methods applied to predict the reactivity of this compound?

DFT calculations (Gaussian 16) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Fukui indices identify nucleophilic/electrophilic sites, guiding synthetic modifications .

Advanced: How do researchers resolve contradictions in reported biological activity data across studies?

Meta-analyses compare assay conditions (e.g., serum concentration in cell cultures) and compound purity (HPLC traces). Orthogonal assays (e.g., enzymatic vs. cell-based) validate targets. Machine learning models (e.g., Random Forest) integrate disparate datasets to identify confounding variables .

Basic: What spectroscopic databases are used for structural comparisons?

  • PubChem : Canonical SMILES and InChI keys for cross-referencing .
  • Cambridge Structural Database (CSD) : X-ray crystallography data for coumarin derivatives .

Advanced: How are nonlinear optical (NLO) properties of this compound characterized?

Hyper-Rayleigh scattering (HRS) and Z-scan techniques measure second/third-order NLO responses. TD-DFT simulations correlate charge-transfer transitions (e.g., π→π*) with experimental UV-Vis spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.